molecular formula C19H26N2O3 B2589084 N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide CAS No. 941918-92-9

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide

Cat. No. B2589084
M. Wt: 330.428
InChI Key: DGLSADGNOIJAJS-UHFFFAOYSA-N
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Description

“N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide” is a compound that has been mentioned in patents and scientific literature . It is an intermediate or related compound of a larger molecule, specifically 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing derivatives of cyclohexanecarboxamide, focusing on their structural properties and potential as chemical intermediates for further applications in medicinal chemistry and material science. For instance, the study by Özer et al. (2009) synthesized a number of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, characterizing them through elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The crystal structure of one derivative was detailed, highlighting the molecular conformation and intramolecular hydrogen bonding patterns, suggesting implications for the design of novel compounds with specific biological activities (Özer, Arslan, VanDerveer, & Külcü, 2009).

Anticonvulsant Enaminones

Another area of research involves the synthesis and evaluation of enaminones for their anticonvulsant properties. The study by Kubicki, Bassyouni, & Codding (2000) examined the crystal structures of three anticonvulsant enaminones, analyzing their conformations and hydrogen bonding networks. This research is indicative of the ongoing efforts to develop new therapeutic agents for the treatment of neurological disorders, underscoring the chemical compound's relevance in drug discovery processes (Kubicki, Bassyouni, & Codding, 2000).

Selective Oxyfunctionalization

The compound's derivatives have also been explored for selective oxyfunctionalization reactions, demonstrating their utility in synthetic organic chemistry. A study by Ren, Liu, & Guo (1996) utilized 4-methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride for the oxyfunctionalization of enolizable ketones, showcasing the potential of these compounds in the synthesis of oxygenated carbonyl compounds. Such reactions are pivotal in the production of fine chemicals and pharmaceutical intermediates, highlighting the broad applicability of this chemical class (Ren, Liu, & Guo, 1996).

Molecular Docking and Biological Activity

Furthermore, molecular docking studies have been employed to predict the interaction of these compounds with biological targets, assessing their potential as lead compounds for drug development. For example, Ding & Zhong (2022) synthesized a new heterocycle compound and evaluated its application in treating children's bronchial pneumonia, highlighting its biological activity through molecular docking simulations and its effect on cytokine release and NF-κB activation levels in epithelial cells of the respiratory tract mucosa. This research exemplifies the compound's relevance in discovering new therapeutic agents (Ding & Zhong, 2022).

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-24-17-13-15(20-19(23)14-7-3-2-4-8-14)10-11-16(17)21-12-6-5-9-18(21)22/h10-11,13-14H,2-9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLSADGNOIJAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2CCCCC2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide

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